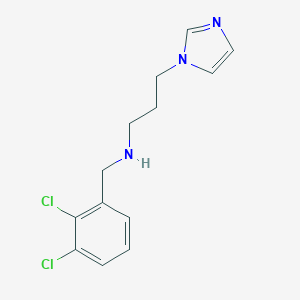![molecular formula C18H11ClFN7O B267901 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267901.png)
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has shown promising results in scientific research. It is commonly referred to as TMT, and its unique structure has made it a subject of interest in the scientific community.
Mécanisme D'action
The mechanism of action of TMT is not fully understood, but it is believed to involve the binding of the compound to specific proteins. TMT has been shown to selectively bind to certain proteins, including tubulin and actin, which are important components of the cytoskeleton. It is believed that TMT's binding to these proteins causes changes in their structure and function, which can lead to alterations in cellular processes.
Biochemical and Physiological Effects
TMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TMT can induce cell death in cancer cells and can inhibit the growth of certain types of bacteria. Additionally, TMT has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMT in lab experiments is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. However, there are also limitations to using TMT in lab experiments. One of the main limitations is its potential toxicity. TMT has been shown to induce cell death in certain types of cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TMT. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Researchers are exploring ways to modify the structure of TMT to improve its binding to specific proteins and to increase its fluorescence intensity. Additionally, there is interest in exploring the potential therapeutic applications of TMT. Researchers are studying its potential use as an anti-cancer agent and as a treatment for bacterial infections.
Conclusion
In conclusion, 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, or TMT, is a unique chemical compound that has shown promising results in scientific research. Its ability to selectively bind to certain proteins has made it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. While there are limitations to its use in lab experiments, there are also many future directions for research on TMT, including its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of TMT involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate product. The intermediate product is then treated with a series of reagents to form TMT. The synthesis method of TMT has been well documented in scientific literature, and researchers have been able to reproduce the compound in a laboratory setting.
Applications De Recherche Scientifique
TMT has been studied extensively for its potential use in scientific research. One of the primary areas of interest is its potential as a fluorescent probe for imaging biological systems. TMT has been shown to selectively bind to certain proteins and can be used to visualize their location and activity within cells. Additionally, TMT has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
Propriétés
Nom du produit |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C18H11ClFN7O |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11ClFN7O/c19-10-7-5-9(6-8-10)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)11-3-1-2-4-12(11)20/h1-8,16,25-26H |
Clé InChI |
MLOPGHHHNVGNGA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)
![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![1-{3-[(Cyclohexylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B267839.png)
![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267849.png)